(S)-3-Aminotetrahydrofuran

Descripción

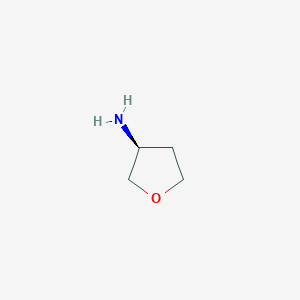

(S)-3-Aminotetrahydrofuran is a chiral heterocyclic amine featuring a tetrahydrofuran ring substituted with an amino group at the 3-position. Its molecular formula is C₄H₉NO, with a molecular weight of 87.12 g/mol (free base) . The compound is often utilized as a tosylate salt (C₁₁H₁₇NO₄S, MW: 259.32 g/mol, CAS: 104530-80-5) for enhanced stability and solubility . Key physical properties include a melting point of 133–138°C (tosylate form), boiling point of 452.8°C (760 mmHg), and storage requirements of 2–8°C . It is employed in pharmaceutical synthesis, particularly as a chiral building block or impurity reference standard .

Structure

3D Structure

Propiedades

IUPAC Name |

oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909029 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-79-2, 88675-24-5 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acidylation and Esterification

L-Aspartic acid undergoes acidylation with benzoyl chloride in the presence of sodium hydroxide and phosphoric acid, yielding (S)-2-benzoyl-aspartic acid with 89.5% yield and 99.7% purity. Subsequent esterification with methanol and acetyl chloride produces the dimethyl ester derivative at 94% yield. Critical parameters include stoichiometric control of acylating agents (1:0.9–1.1 molar ratio to L-aspartic acid) and the use of toluene as a solvent to prevent racemization.

Reduction and Cyclization

The dimethyl ester is reduced using sodium borohydride in tetrahydrofuran (THF) and toluene, achieving >99% conversion to (S)-2-benzoyl-1,4-butanediol. Cyclization under acidic conditions (HCl/water) forms the tetrahydrofuran ring, with the final hydrolysis and salification steps yielding (S)-3-aminotetrahydrofuran hydrochloride at ≥99.85% ee.

Table 1: Key Metrics for Chemical Synthesis Steps

| Step | Yield (%) | Purity/ee (%) | Conditions |

|---|---|---|---|

| Acidylation | 89.5 | 99.7 | NaOH, benzoyl chloride, toluene |

| Esterification | 94 | 99.7 | Acetyl chloride, methanol |

| Reduction | >99 | N/A | NaBH4, THF, 0–5°C |

| Cyclization | 85 | 99.0 | HCl, 85°C, 30 h |

| Final Product | 65 | ≥99.85 | Isopropyl alcohol recrystallization |

Biocatalytic Enantioselective Synthesis

Transaminase-Mediated Amination

The (S)-selective transaminase from Halomonas elongata (HEwT) offers an enzymatic route to this compound. However, substrate loading and reaction conditions critically influence enantiopreference:

-

Low substrate loading (≤50 mM): HEwT produces this compound with 30% ee.

-

High substrate loading (≥200 mM): Enantiopreference inverts to yield (R)-enantiomer (14% ee).

-

Co-solvent modulation : Adding 2.2 M isopropyl alcohol enhances (S)-ee to 30%, while 2 M NaCl favors the (R)-form.

This反常 behavior underscores the enzyme's sensitivity to microenvironmental changes, likely due to altered active-site dynamics under varied ionic strengths or solvent polarities.

Industrial-Scale Methodologies

Continuous Flow Synthesis

Industrial patents highlight continuous flow systems to optimize throughput and reduce purification steps. For example, VulcanChem’s route employs stereoselective hydrogenation and chiral chromatography, achieving >98% de and 52% overall yield for cis-isomers. Key advantages include:

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

Emerging Techniques and Hybrid Approaches

Asymmetric Hydrogenation

Recent work by the Royal Society of Chemistry demonstrates asymmetric hydrogenation of enamines to access 4-aminotetrahydrofuran derivatives, though direct applicability to the 3-amino isomer remains unexplored. Catalysts like Rhodium-(R)-BINAP achieve >98% ee for cis-isomers, suggesting potential adaptability.

Hybrid Chemical-Biocatalytic Routes

Combining chemical cyclization with enzymatic resolution may address ee variability. For instance, racemic 3-aminotetrahydrofuran could undergo kinetic resolution using lipases or esterases, though no published studies validate this approach.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-Aminotetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be further reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, imines, and more complex amine compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

(S)-3-Aminotetrahydrofuran serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of complex molecules, particularly in the production of pharmaceuticals and agrochemicals. The compound's chiral nature enhances its utility as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.

Synthetic Routes

Common synthetic methods include:

- Chiral Resolution: Achieved through asymmetric synthesis or chiral resolution techniques.

- Amination: Involves introducing the amino group at the third position using reagents like ammonia under controlled conditions.

- Catalytic Hydrogenation: Often employed to enhance yield and selectivity during industrial production .

Biological Applications

Pharmacological Potential

Research indicates that this compound may have significant therapeutic applications. It has been studied for its potential role in:

- Enzyme Inhibition: Acting as a ligand in biochemical studies to investigate enzyme interactions.

- Kappa Opioid Receptor Antagonism: Compounds derived from this compound have shown promise as selective antagonists for kappa opioid receptors (KOR), which are implicated in pain management and neuropsychiatric disorders .

Case Study: KOR Antagonists

In a study focused on developing selective KOR antagonists, derivatives of this compound demonstrated favorable pharmacokinetic profiles and robust efficacy in preclinical models. These compounds exhibited high selectivity against other opioid receptors, suggesting their potential for treating conditions like depression and anxiety .

Industrial Applications

Fine Chemicals Production

this compound is utilized in the synthesis of fine chemicals and specialty materials. Its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for producing complex chemical entities used in various industrial applications.

Mecanismo De Acción

The mechanism of action of (S)-3-Aminotetrahydrofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and stability.

Comparación Con Compuestos Similares

The structural and functional uniqueness of (S)-3-Aminotetrahydrofuran is best contextualized by comparing it with analogous heterocyclic amines. Below is a detailed analysis:

Structural Analogues

Key Insights :

- Stereochemical Impact: The (S)-enantiomer of 3-aminotetrahydrofuran exhibits distinct biological activity compared to its (R)-counterpart. For example, enzymatic synthesis using transaminases with tetrahydrofuran-3-one yields this compound with 20% ee, while tetrahydrothiophene-3-one produces (R)-3-aminotetrahydrothiophene, highlighting substrate-dependent stereoselectivity .

- Electronic Effects : Replacing oxygen in tetrahydrofuran with sulfur (tetrahydrothiophene) alters electronic interactions, reducing enantioselectivity due to sulfur’s lower electronegativity and larger atomic radius .

Physicochemical Properties

Key Insights :

- Thermal Stability: The tosylate salt of this compound has superior thermal stability (MP: 133–138°C) compared to the hydrochloride salt of (S)-3-amino-γ-butyrolactone, which decomposes at lower temperatures .

- Synthetic Challenges: Enzymatic routes for this compound achieve only moderate ee (20%), necessitating optimization of reaction conditions or alternative catalysts for industrial-scale production .

Reactivity and Functional Utility

- Nucleophilicity: The amino group in this compound participates in alkylation and acylation reactions, enabling its use in constructing complex heterocycles .

- Ring Strain : The tetrahydrofuran ring imparts moderate ring strain, enhancing reactivity in ring-opening polymerizations compared to more stable lactones (e.g., γ-butyrolactone) .

- Comparative Reactivity: (S)-3-Aminotetrahydrothiophene exhibits lower nucleophilicity due to sulfur’s electron-withdrawing effects, limiting its utility in SN2 reactions . (S)-3-Amino-γ-butyrolactone is prone to hydrolysis under acidic conditions, whereas the tetrahydrofuran derivative is more stable .

Pharmaceutical Relevance

- Chiral Intermediates: Unlike morpholine derivatives (e.g., (S)-3-benzylmorpholine), this compound is favored for synthesizing compact, oxygen-rich pharmacophores .

Actividad Biológica

(S)-3-Aminotetrahydrofuran is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant data tables and research findings.

- Molecular Formula : C4H9NO

- Molar Mass : 87.12 g/mol

- CAS Number : 104530-79-2

- Density : 0.997 g/cm³ (predicted)

- Boiling Point : 125.6 °C (predicted)

- pKa : 8.90 (predicted)

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the reduction of corresponding precursors. It serves as a crucial building block for synthesizing biologically active compounds, particularly in the development of pharmaceuticals targeting various receptors.

Applications in Drug Development

- Kappa Opioid Receptor Antagonists :

-

Antiviral and Anticancer Activities :

- The compound exhibits antiviral and antibacterial properties, making it a candidate for drug development against various infectious diseases . Its derivatives have shown promising results in inhibiting HIV-1 protease, with one derivative displaying an IC50 of 0.35 nM, indicating potent enzyme inhibition with low cytotoxicity .

Research indicates that this compound interacts with multiple biological pathways:

- HIV Protease Inhibition : Compounds derived from this compound have been shown to inhibit HIV protease effectively, which is crucial for the virus's replication cycle .

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for preparing (S)-3-Aminotetrahydrofuran and its tosylate derivative?

- Methodological Answer : The synthesis involves three key steps:

- Step 1 : Start with (S)-3-hydroxytetrahydrofuran. Protect the hydroxyl group using a protecting agent (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions.

- Step 2 : Convert the protected hydroxyl group to an amino group via nucleophilic substitution (e.g., using ammonia or azide intermediates followed by reduction).

- Step 3 : Tosylate the amino group with p-toluenesulfonyl chloride in the presence of a base like pyridine under mild conditions (room temperature, inert atmosphere).

Industrial-scale synthesis optimizes these steps using continuous flow reactors to enhance yield (>85%) and purity (>98%) .

Q. How is this compound characterized to confirm its stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to determine enantiomeric excess (ee > 99% for high-purity samples).

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the absence of diastereomeric impurities. Key signals include the tetrahydrofuran ring protons (δ 3.6–4.0 ppm) and the amino group (δ 1.8–2.2 ppm).

- X-ray Crystallography : Resolve the absolute configuration, as demonstrated for related compounds like (S)-2-oxotetrahydrofuran-3-aminium bromide .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Building Block : Used to synthesize β-lactam antibiotics and kinase inhibitors due to its rigid tetrahydrofuran backbone, which enhances binding affinity to biological targets.

- Protease Inhibition : The amino group participates in hydrogen bonding with catalytic residues in enzymes (e.g., HIV-1 protease), as shown in analogs like this compound tosylate derivatives .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be minimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the amination step to favor the (S)-enantiomer.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer from racemic mixtures.

- Process Optimization : Adjust reaction temperature (e.g., –20°C) and solvent polarity (e.g., THF/water mixtures) to reduce racemization .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use LC-MS to identify trace impurities (e.g., residual tosylate or diastereomers) that may skew bioactivity results.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate stereochemical effects. For example, discrepancies in IC values for kinase inhibitors may arise from assay buffer variations .

Q. How do reaction conditions influence the stability of this compound during storage?

- Methodological Answer :

- Degradation Pathways : The compound is hygroscopic and prone to oxidation. Store under argon at 2–8°C in amber vials to prevent moisture absorption and UV-induced decomposition.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., tetrahydrofuran ring-opening byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.